3-Hydroxy-S-[2-(trifluoromethyl)phenyl]propane-1-sulfonamide
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Overview
Description
3-Hydroxy-S-[2-(trifluoromethyl)phenyl]propane-1-sulfonamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .
Preparation Methods
The synthesis of 3-Hydroxy-S-[2-(trifluoromethyl)phenyl]propane-1-sulfonamide can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Hydroxy-S-[2-(trifluoromethyl)phenyl]propane-1-sulfonamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities . The trifluoromethyl group in the compound enhances its pharmacokinetic properties, making it a valuable candidate for drug development. In industry, it is used in the production of agrochemicals and materials with improved stability and performance .
Mechanism of Action
The mechanism of action of 3-Hydroxy-S-[2-(trifluoromethyl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-Hydroxy-S-[2-(trifluoromethyl)phenyl]propane-1-sulfonamide stands out due to the presence of the trifluoromethyl group, which imparts unique properties such as enhanced metabolic stability and bioavailability. Similar compounds include other trifluoromethyl-containing molecules, such as 3-(trifluoromethyl)aniline and 2-(trifluoromethyl)benzenesulfonamide . These compounds share some chemical and biological properties but differ in their specific applications and effectiveness.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)14-6-3-7-15/h1-2,4-5,14-15H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFUFQWDRVXUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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